2,3,4,6-四-O-烯丙基-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

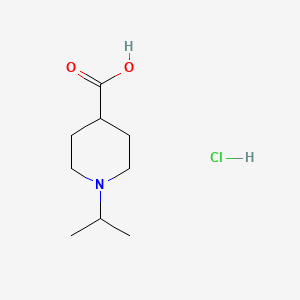

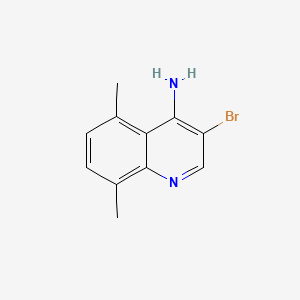

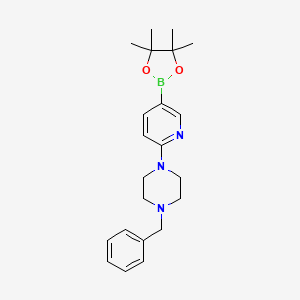

“2,3,4,6-Tetra-o-allyl-d-glucopyranose” is a derivative of D-glucopyranose . It is an important D-glucopyranose derivative for glucosylations and other reactions . It is used in the synthesis of disaccharides and D-glucose6-phosphate .

Synthesis Analysis

The synthesis of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” involves the use of octa-O-benzyl sucrose or octa-O-allyl sucrose dissolved in an organic solvent with the addition of hydrochloric acid .Molecular Structure Analysis

The molecular structure of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” is similar to that of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose . The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 .Chemical Reactions Analysis

The 2-azido group in “2,3,4,6-Tetra-o-allyl-d-glucopyranose” acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .科学研究应用

C-D-吡喃葡萄糖基衍生物的合成: Allevi 等人 (1987) 的一项研究讨论了市售 2,3,4,6-四-O-苄基-D-吡喃葡萄糖的活化,导致产生具有 α-构型的 C-D-吡喃葡萄糖基衍生物,活化的芳香亲核试剂产生相应的 β-异构体 (Allevi 等,1987).

基于环糊精的碳水化合物簇合物的合成: Fulton 和 Stoddart (2000) 描述了使用硫醇 2,3,4,6-四-O-乙酰-β-D-1-硫代葡萄糖的光加成合成基于环糊精的碳水化合物簇合物,产生的化合物可用于各种应用,包括高达 70% 的产率 (Fulton & Stoddart, 2000).

2,3,4,6-四-O-烷基化 D-葡萄糖和 D-半乳糖的合成: Kaesbeck 和 Kessler (1997) 讨论了 2,3,4,6-四-O-苄基化和 -烯丙基化 D-吡喃葡萄糖的合成,它们在各种化学过程中具有潜在应用 (Kaesbeck & Kessler, 1997).

单糖衍生物的 C-和 S-全氟烷基化: Hein、Miethchen 和 Schwäbisch (1999) 探索了烯丙基 2,3,4,6-四-O-乙酰-β-d-葡萄糖苷等单糖衍生物的烷基化,导致产生了具有两亲性质的糖,它们在各个科学领域具有潜在应用 (Hein, Miethchen, & Schwäbisch, 1999).

1-硫代-β-乳糖苷簇的合成: Meng 等人 (2002) 描述了一个使用 2,3,4,6-四-O-乙酰-β-D-半乳糖基-(1→4)-2,3,6-三-O-乙酰-1-硫代-β-D-葡萄糖的糖苷簇合成过程。这些簇在探索抗转移活性方面具有潜在用途 (Meng 等,2002).

未来方向

属性

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWSFCCHQHPCH-IHAUNJBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)